molecular formula C5H7BrF2O2 B2608378 5-Bromo-5,5-difluoropentanoic acid CAS No. 2418642-46-1

5-Bromo-5,5-difluoropentanoic acid

Cat. No.: B2608378
CAS No.: 2418642-46-1
M. Wt: 217.01
InChI Key: YKMPULPKROPQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-5,5-difluoropentanoic acid is an organic compound with the molecular formula C5H7BrF2O2. It is characterized by the presence of bromine and fluorine atoms attached to a pentanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

5-Bromo-5,5-difluoropentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5,5-difluoropentanoic acid typically involves the bromination and fluorination of pentanoic acid derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the pentanoic acid chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5,5-difluoropentanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding carboxylic acids and alcohols .

Mechanism of Action

The mechanism by which 5-Bromo-5,5-difluoropentanoic acid exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-5,5-difluorohexanoic acid
  • 5-Bromo-5,5-difluorobutanoic acid
  • 5-Chloro-5,5-difluoropentanoic acid

Uniqueness

5-Bromo-5,5-difluoropentanoic acid is unique due to the specific positioning of bromine and fluorine atoms on the pentanoic acid chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-5,5-difluoropentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF2O2/c6-5(7,8)3-1-2-4(9)10/h1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMPULPKROPQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CC(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.